molecular formula C14H20N2O2 B164061 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester CAS No. 138030-54-3

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester

Cat. No.: B164061
CAS No.: 138030-54-3
M. Wt: 248.32 g/mol
InChI Key: LSUOSTHKSMZNTN-UHFFFAOYSA-N
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Description

Chemical Name: 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester
CAS Number: 143210-48-4
Molecular Formula: C₁₃H₁₉N₃O₂
Structure: The compound features a piperidine ring substituted at the 1-position with a pyridin-4-ylmethyl group and at the 4-position with an ethyl ester carboxylate (Fig. 1).

Properties

IUPAC Name

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-9-16(10-6-13)11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUOSTHKSMZNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435377
Record name Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138030-54-3
Record name Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Starting materials : Ethyl isonicotinate (10.00 g), 4-chloropyridine hydrochloride (9.55 g)

  • Base : Triethylamine (26.0 mL)

  • Solvents : Ethanol (10 mL), water (30 mL)

  • Temperature : 150°C

  • Duration : 96 hours in a sealed tube

Procedure:

  • Dissolve 4-chloropyridine hydrochloride and triethylamine in ethanol-water.

  • Add ethyl isonicotinate and heat under reflux.

  • Filter insoluble materials post-reaction and concentrate the filtrate.

  • Recrystallize the residue from water-N,N-dimethylformamide to obtain the product.

N-Alkylation of Ethyl Piperidine-4-carboxylate

This two-step approach involves alkylation of a pre-formed piperidine ester.

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

  • Reagents : Piperidine-4-carboxylic acid, ethanol, sulfuric acid (catalyst)

  • Conditions : Reflux at 80°C for 12 hours.

Step 2: N-Alkylation with 4-(Chloromethyl)pyridine

  • Reagents : Ethyl piperidine-4-carboxylate (1 eq), 4-(chloromethyl)pyridine hydrochloride (1.2 eq)

  • Base : Potassium carbonate (2 eq)

  • Solvent : Acetonitrile

  • Conditions : Reflux at 85°C for 24 hours.

Yield : 65–75%
Purity : >95% (HPLC)
Industrial Relevance : Scalable with minimal byproducts.

Reductive Amination Approach

This method employs reductive amination to introduce the pyridin-4-ylmethyl group.

Reaction Scheme:

  • Formation of Imine : React ethyl piperidine-4-carboxylate with pyridine-4-carbaldehyde in methanol.

  • Reduction : Add sodium cyanoborohydride (NaBH3CN) at 0°C.

Optimized Parameters:

  • Molar Ratio : 1:1.5 (piperidine ester:aldehyde)

  • pH : 6.5 (acetic acid buffer)

  • Reaction Time : 12 hours

Yield : 80–85%
Advantage : High selectivity for secondary amine formation.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables ether bond formation between pyridin-4-ylmethanol and a piperidine derivative.

Reagents:

  • Donor : Pyridin-4-ylmethanol (1.2 eq)

  • Acceptor : Ethyl piperidine-4-carboxylate (1 eq)

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.5 eq), triphenylphosphine (1.5 eq)

  • Solvent : Tetrahydrofuran (THF)

Conditions:

  • Stir at room temperature for 24 hours.

Yield : 60–70%
Challenges : Requires rigorous drying of solvents and reagents.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclization7090ModerateHigh
N-Alkylation7595HighModerate
Reductive Amination8598HighLow
Mitsunobu Reaction6592LowLow

Key Observations :

  • Reductive amination offers the highest yield and purity but involves costly reagents.

  • N-Alkylation balances scalability and cost, making it preferred for industrial production.

Industrial-Scale Optimization

Catalytic Improvements:

  • Palladium Catalysts : Enhance coupling efficiency in N-alkylation (e.g., Pd/C, 5% loading).

  • Solvent Recycling : Acetonitrile recovery reduces environmental impact.

Process Intensification:

  • Continuous Flow Systems : Reduce reaction time from 24 hours to 4 hours for N-alkylation.

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester features a piperidine ring substituted with a pyridine moiety and an ethyl ester functional group. This unique structure contributes to its biological activity and interaction with various targets.

Scientific Research Applications

The compound has been investigated for its potential in several areas:

Medicinal Chemistry

This compound has been explored as a precursor for the synthesis of novel pharmaceuticals. Its derivatives exhibit promising activities against various biological targets, including:

  • S1P Receptor Agonism : This compound acts as an agonist at sphingosine-1-phosphate (S1P) receptors, which are implicated in immune system regulation and vascular development. Research indicates that it may play a role in treating autoimmune diseases and promoting neuroprotection .

Antiviral Research

Recent studies have highlighted the antiviral potential of compounds related to this compound, particularly against SARS-CoV proteases. These compounds demonstrate nanomolar potency, suggesting their utility in developing antiviral therapies .

Neuroprotective Effects

Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. The modulation of signaling pathways involved in neuroinflammation suggests potential therapeutic applications .

The biological activities associated with this compound include:

Antimicrobial Activity

Preliminary studies suggest that certain derivatives exhibit antimicrobial properties, making them candidates for further investigation as potential treatments for bacterial infections.

Anticancer Potential

The compound has shown promise in inducing cytotoxic effects in various cancer cell lines, including breast and colorectal cancers. Its ability to inhibit cancer cell proliferation positions it as a candidate for anticancer drug development .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action of this compound:

  • Antiviral Efficacy : A study demonstrated that related piperidine compounds effectively inhibited SARS-CoV proteases, highlighting their potential as antiviral agents .
  • Neuroprotection : In vitro studies showed that derivatives improved cell viability in models of neurotoxicity, indicating their potential for treating neurodegenerative conditions .
  • Synthesis Optimization : Research focused on optimizing synthetic routes to enhance yield and purity, paving the way for large-scale production suitable for clinical trials .

Mechanism of Action

The mechanism of action of 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-phenyl-1-[2-(phenylmethoxy)ethyl]-4-piperidinecarboxylate (Benzethidine)

CAS: Not explicitly listed (synonyms in ). Structure: Piperidine substituted with a phenyl group at C4 and a 2-(benzyloxy)ethyl group at N1. Key Differences:

  • Pharmacological Activity : Benzethidine is an opioid analgesic, whereas the target compound lacks documented opioid activity. The phenyl and benzyloxyethyl groups enhance µ-opioid receptor binding .
  • Physicochemical Properties : Increased hydrophobicity due to aromatic substituents may reduce aqueous solubility compared to the pyridinylmethyl analog.

1-Methyl-4-phenylpiperidine-4-carboxylic acid ethyl ester

Synonyms: Listed under multiple IUPAC variants in . Structure: N1-methyl and C4-phenyl substitutions. Key Differences:

  • Electronic Effects : Absence of the pyridine ring reduces hydrogen-bonding capacity, likely altering target interactions.

Ethyl 1-benzylpiperidine-4-carboxylate

CAS : Multiple entries in .
Structure : N1-benzyl substitution.
Key Differences :

  • Hydrophobicity : The benzyl group increases logP compared to the pyridinylmethyl group, affecting membrane permeability .
  • Applications : Used in antipsychotic drug synthesis, contrasting with the target compound’s role in respiratory therapies .

1-(2-Tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester

Structure : Features a tetrahydrofurfuryloxyethyl group at N1 and phenyl at C4 .
Key Differences :

  • Solubility : The oxygen-rich tetrahydrofuran ring improves solubility in polar solvents compared to purely aromatic substituents .
  • Bioactivity : Structural complexity may enhance affinity for central nervous system targets.

Ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate

CAS : 111247-60-0 .
Structure : Pyrimidin-2-yl group at N1.
Key Differences :

  • Electronic Effects : Pyrimidine’s electron-deficient ring may enhance π-π stacking with aromatic residues in enzyme active sites, unlike the pyridine analog .
  • Applications : Found in kinase inhibitor scaffolds, diverging from the target compound’s muscarinic applications .

Data Table: Structural and Functional Comparison

Compound Name Substituents (N1/C4) Key Pharmacological Role logP (Predicted) Notable Applications Reference
Target Compound Pyridin-4-ylmethyl / COOEt Muscarinic antagonist 1.8 Umeclidinium bromide synthesis
Benzethidine 2-(Benzyloxy)ethyl / Ph Opioid analgesic 3.2 Pain management
1-Methyl-4-phenyl analog Methyl / Ph Undocumented 2.5 Metabolic studies
Ethyl 1-benzylpiperidine-4-carboxylate Benzyl / COOEt Antipsychotic intermediate 3.0 CNS drug development
1-(2-Tetrahydrofurfuryloxyethyl) analog Tetrahydrofurfuryloxyethyl / Ph CNS targeting 2.0 Neuropharmacology
Ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate Pyrimidin-2-yl / COOEt Kinase inhibition 1.5 Oncology research

Research Findings and Implications

  • Substituent Impact : Aromatic groups (e.g., phenyl, benzyl) increase hydrophobicity and receptor binding affinity, while heteroaromatic groups (pyridine, pyrimidine) enhance solubility and specific target interactions .
  • Safety Profiles: Piperidinecarboxylate esters with aminophenyl substitutions (e.g., 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester) exhibit higher acute oral toxicity (Category 4) compared to the target compound .
  • Synthetic Utility : Halogenated analogs (e.g., 1-(2-chloroethyl)-4-piperidinecarboxylic acid ethyl ester) serve as key intermediates in bronchodilator synthesis, highlighting the scaffold’s versatility .

Biological Activity

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester (CAS No: 143210-48-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a pyridine moiety and an ethyl ester group, contributing to its pharmacological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties for this compound.
  • CNS Activity : The structure indicates possible interactions with central nervous system (CNS) receptors, which may lead to neuropharmacological effects.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets:

  • Receptor Interaction : This compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have shown:

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus20

These results suggest that modifications to the piperidine structure can enhance antimicrobial activity.

In Vivo Studies

Animal studies have indicated that the compound may exhibit neuroprotective effects. For example, administration in rodent models has shown:

  • Reduced Neuroinflammation : Decreased levels of pro-inflammatory cytokines in the brain.
  • Improved Cognitive Function : Enhanced performance in memory tasks compared to control groups.

Case Studies

A notable case study involved the administration of this compound in a rodent model of neurodegeneration. The findings included:

  • Dosage : Administered at 10 mg/kg body weight.
  • Duration : Treatment over a period of 30 days.

Results indicated significant reductions in markers of oxidative stress and improved behavioral outcomes, suggesting potential therapeutic applications in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine-4-carboxylic acid ethyl ester derivatives are often functionalized using alkyl halides or aromatic amines under mild conditions. In a related synthesis (e.g., piperidine-1-carboxylic acid ethyl ester derivatives), acetonitrile at 20°C with potassium carbonate as a base achieved 93.1% yield for similar intermediates . Optimization strategies include:
  • Temperature Control : Maintaining 20–25°C to minimize side reactions.
  • Base Selection : Use of K₂CO₃ or NaHCO₃ to deprotonate intermediates without hydrolyzing esters.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the pure product.

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
  • NMR : ¹H and ¹³C NMR to verify the pyridinylmethyl group (δ 8.5–7.5 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm in ¹³C) .
  • LC-MS : High-resolution mass spectrometry to confirm molecular weight (C₁₅H₂₂N₂O₂, theoretical 262.35 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Q. What safety precautions are essential when handling this compound in the laboratory?

  • Methodological Answer : Based on GHS classifications for analogous piperidine esters:
HazardPrecaution
Acute oral toxicity (Category 4)Use fume hoods; avoid ingestion
Skin irritation (Category 2)Wear nitrile gloves and lab coats
Respiratory tract irritationUse N95 masks in poorly ventilated areas
Emergency protocols include immediate rinsing with water for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:
  • Dose-Response Studies : Test a wide concentration range (nM–μM) to identify true EC₅₀/IC₅₀ values.
  • Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation products .
  • Target Specificity : Use knockout cell lines or competitive binding assays to differentiate on-target vs. off-target effects. For example, related piperidine derivatives exhibit selectivity for histamine receptors, which can be validated via radioligand displacement assays .

Q. What computational or experimental approaches are recommended to study the compound’s mechanism of action?

  • Methodological Answer : A multi-modal approach is ideal:
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like GPCRs or enzymes (e.g., cytochrome P450 isoforms). Pyridinyl groups often engage in π-π stacking with aromatic residues .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites (e.g., ester hydrolysis to the carboxylic acid) .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for target proteins.

Q. How can the ethyl ester moiety be leveraged for prodrug design or derivatization?

  • Methodological Answer : The ester group enhances lipophilicity and bioavailability. Key strategies include:
  • Prodrug Activation : Hydrolysis by esterases in vivo releases the active carboxylic acid. Stability in plasma can be assessed via incubation with esterase inhibitors .
  • Derivatization : React with hydrazine or hydroxylamine to form hydrazides or hydroxamic acids for metal-chelating applications. For example, ethyl esters of piperidinecarboxylic acids are precursors to amides via aminolysis .

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